![molecular formula C10H16N2 B3236417 (1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine CAS No. 1368880-90-3](/img/structure/B3236417.png)
(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine
Overview
Description
“(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine” is a chemical compound with the CAS Number: 1368880-90-3 . It has a molecular weight of 164.25 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine” and its InChI Code is "1S/C10H16N2/c1-7-5-9(6-11)8(2)12(7)10-3-4-10/h5,10H,3-4,6,11H2,1-2H3" .
Physical And Chemical Properties Analysis
“(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine” is a liquid at room temperature . It has a molecular weight of 164.25 . The compound is stored at temperatures below -10°C .
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, and our compound falls within this category. Specifically, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- The indole scaffold has been studied as an anti-HIV agent. Researchers synthesized novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies against HIV-1 .
Antiviral Activity
Anti-HIV Properties
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives have been found to interact with various biological targets, such as gata family proteins .
Mode of Action
Pyrrole derivatives have been shown to inhibit the dna-binding activity of gata3 and other members of the gata family .
Biochemical Pathways
It’s known that pyrrole derivatives can suppress th2 cell differentiation and inhibit the expression and production of th2 cytokines .
Result of Action
Pyrrole derivatives have been shown to significantly suppress th2 cell differentiation .
properties
IUPAC Name |
(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-5-9(6-11)8(2)12(7)10-3-4-10/h5,10H,3-4,6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGOBROMTMGWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-YL)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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